Cas no 1806540-45-3 (1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one)
1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one
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- Inchi: 1S/C9H8Br2OS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2
- InChI Key: CSAKQODQKSJFPP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)S)CC(CBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 3.2
- Topological Polar Surface Area: 18.1
1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016127-250mg |
1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one |
1806540-45-3 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
| Alichem | A013016127-500mg |
1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one |
1806540-45-3 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
| Alichem | A013016127-1g |
1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one |
1806540-45-3 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one
Recent Advances in the Study of 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one (CAS: 1806540-45-3)
The compound 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one (CAS: 1806540-45-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This heterocyclic thiol-containing brominated ketone derivative presents a promising scaffold for drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. Recent studies have focused on its synthesis optimization, reactivity profiling, and preliminary biological evaluations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic route for 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one with 78% yield through a modified Friedel-Crafts acylation followed by bromination. The researchers highlighted the compound's stability in various pH conditions and its ability to form stable thioether conjugates with cysteine residues, suggesting potential applications in covalent inhibitor design. Molecular docking studies indicated favorable binding interactions with several therapeutic targets, including SARS-CoV-2 main protease and bacterial sortase A.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic Chemistry (2024) that derivatives of 1806540-45-3 showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2-8 μg/mL. The mechanism appears to involve disruption of bacterial cell wall biosynthesis through inhibition of penicillin-binding proteins. Notably, the compound demonstrated selective toxicity against bacterial cells over mammalian cells in cytotoxicity assays.
Recent structural-activity relationship (SAR) studies have revealed that the bromine atoms at both the phenyl ring and propyl chain are crucial for maintaining biological activity, while the thiol group serves as a key pharmacophore for target binding. Quantum chemical calculations published in the Journal of Chemical Information and Modeling (2023) provided insights into the compound's electronic properties and potential reactive sites for further derivatization.
Current challenges in the development of 1-Bromo-3-(4-bromo-2-mercaptophenyl)propan-2-one include improving its pharmacokinetic properties and reducing potential off-target effects. Several pharmaceutical companies have included this compound in their screening libraries for new antibiotic development programs. Future research directions may focus on prodrug strategies to enhance bioavailability and targeted delivery systems to improve therapeutic efficacy.
From a chemical biology perspective, this compound serves as a valuable tool for studying thiol-mediated cellular processes. A recent Nature Chemical Biology publication (2024) utilized 1806540-45-3 as a chemical probe to investigate redox regulation in cancer cells, revealing novel insights into glutathione metabolism under oxidative stress conditions. The compound's ability to selectively modify protein thiols makes it particularly useful for proteomic studies of post-translational modifications.
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